molecular formula C25H27N3O4S B15141645 Antiarrhythmic agent-1

Antiarrhythmic agent-1

Cat. No.: B15141645
M. Wt: 465.6 g/mol
InChI Key: IQLSBKXSEGGVPO-OAQYLSRUSA-N
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Description

Antiarrhythmic Agent-1 is a compound used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiarrhythmic Agent-1 involves several steps, typically starting with the preparation of a key intermediate through a series of chemical reactions. These reactions often include nucleophilic substitution, reduction, and cyclization processes. The specific reagents and conditions used can vary, but common reagents include sodium hydride, lithium aluminum hydride, and various organic solvents .

Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Antiarrhythmic Agent-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiarrhythmic Agent-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antiarrhythmic Agent-1 involves the inhibition of specific ion channels in the heart, particularly sodium and potassium channels. By blocking these channels, the compound reduces the excitability of cardiac cells, thereby stabilizing the heart’s electrical activity and preventing arrhythmias. The molecular targets include the sodium channel protein SCN5A and various potassium channel subunits .

Comparison with Similar Compounds

Antiarrhythmic Agent-1 can be compared to other antiarrhythmic drugs such as amiodarone, sotalol, and flecainide. While all these compounds share a common goal of treating arrhythmias, they differ in their specific mechanisms of action and side effect profiles. For example:

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1

InChI Key

IQLSBKXSEGGVPO-OAQYLSRUSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O

Origin of Product

United States

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